Hexyl 2,5-dichlorophenylphosphoroamidate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

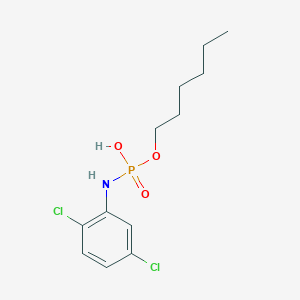

Hexyl 2,5-dichlorophenylphosphoroamidate, also known as this compound, is a useful research compound. Its molecular formula is C12H17Cl2NO3P- and its molecular weight is 326.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Applications

A. Substrate for Enzymatic Studies

HDCP has been utilized as a substrate to study the activity of serum A-esterases in both domestic and sea birds. Research indicates that it can induce delayed neuropathy in hens, making it a valuable tool for identifying new A-esterase activities and understanding their hydrolysis levels under different conditions, including copper (Cu²⁺) and zinc (Zn²⁺) dependence .

B. Chiral Compound Analysis

As a chiral organophosphorus compound, HDCP undergoes enzymatic hydrolysis in biological systems. This property is exploited in chiral high-performance liquid chromatography (HPLC) to separate its enantiomers, which is crucial for studying stereoselectivity in biochemical reactions .

C. Neuropathy Target Esterase (NTE) Activity

Studies have shown that HDCP inhibits NTE activity, which is essential for understanding neurotoxic mechanisms. Recovery of NTE activity post-inhibition has been documented in bovine chromaffin cell cultures, indicating potential pathways for therapeutic interventions .

Agricultural Chemistry

A. Pesticide Development

HDCP is being explored as a potential pesticide or herbicide due to its biological activity against various pests. Its efficacy and safety profiles are under investigation to establish its viability as a sustainable agricultural chemical.

Toxicological Research

A. Hydrolysis Mechanisms

Research has demonstrated that the hydrolysis of HDCP in hen plasma is significantly enhanced by Cu²⁺ ions, indicating a potential detoxification pathway for organophosphorus compounds . Understanding these mechanisms is critical for assessing the environmental impact and safety of such compounds.

Data Table: Summary of Applications

Case Studies

- Enzymatic Hydrolysis Study : A study investigated the hydrolysis levels of HDCP in hen serum and established the dependence on metal ions like Cu²⁺ and Zn²⁺. This research provides insights into the enzymatic pathways involved in detoxifying organophosphorus compounds .

- Chiral Analysis Using HPLC : The separation of enantiomers of HDCP through chiral HPLC was examined, highlighting its utility in stereochemical studies relevant to pharmacology and toxicology .

- NTE Recovery Mechanism : Research focused on the recovery of NTE activity after inhibition by HDCP, providing critical insights into neurotoxic effects and potential recovery strategies within biological systems .

特性

CAS番号 |

109791-13-1 |

|---|---|

分子式 |

C12H17Cl2NO3P- |

分子量 |

326.15 g/mol |

IUPAC名 |

N-(2,5-dichlorophenyl)-hexoxyphosphonamidic acid |

InChI |

InChI=1S/C12H18Cl2NO3P/c1-2-3-4-5-8-18-19(16,17)15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3,(H2,15,16,17) |

InChIキー |

KFTDOKAFZCTUQM-UHFFFAOYSA-M |

SMILES |

CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |

正規SMILES |

CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |

同義語 |

HDCP cpd hexyl 2,5-dichlorophenylphosphoroamidate hexyl-DCP O-hexyl O-2,5-dichlorophenyl phosphoramidate O-hexyl O-2,5-dichlorophenylphosphoroamidate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。